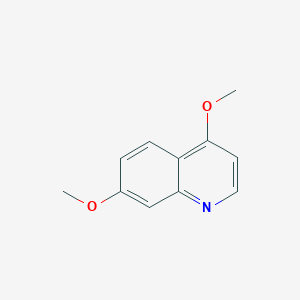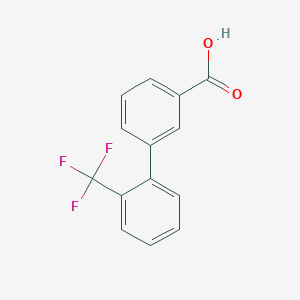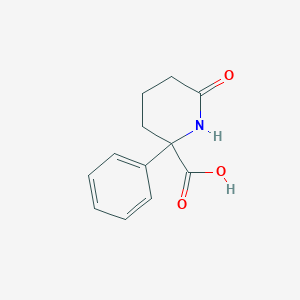
4,7-Dimethoxyquinoline
Übersicht
Beschreibung
4,7-Dimethoxyquinoline is a type of quinoline, which is a class of organic compounds with a benzene ring fused to a pyridine ring . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol. It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 4,7-Dimethoxyquinoline involves several steps. A preparation method of 4-chloro-6,7-dimethoxyquinoline has been described in a patent . The method includes nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone, condensation of the product with N,N-dimethylformamide dimethyl acetal, reduction cyclization to obtain 4-hydroxy-6,7-dimethoxyquinoline, and chlorination to obtain the final product .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethoxyquinoline consists of a quinoline core with two methoxy groups attached at the 4 and 7 positions . The compound has a molecular weight of 232.23 g/mol .
Chemical Reactions Analysis
4,7-Dimethoxyquinoline can participate in various chemical reactions. For example, it has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been used as a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Effects : A derivative of 4,7-Dimethoxyquinoline, specifically 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its analgesic and anti-inflammatory properties. It showed significant anti-inflammatory effects and can be used in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Hypotensive Properties : Another derivative, 4-amino-6,7-dimethoxyisoquinoline, was synthesized and found to have hypotensive properties in both anesthetized normotensive dogs and unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).
Antihypertensive Agents : 2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated for their alpha-adrenoceptor affinity and antihypertensive activity. Most compounds showed high in vitro binding affinities and were effective antihypertensive agents in spontaneously hypertensive rats (Campbell et al., 1988).
Antiproliferative Effects in Hepatocellular Carcinoma : A specific compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), demonstrated protective action against hepatocellular carcinoma in rats, indicating its potential as an anticancer therapy (Kumar et al., 2017).
Imaging Tumor Proliferation in PET : N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was evaluated for its safety and feasibility in imaging tumor proliferation in patients with newly diagnosed malignant neoplasms using PET scans (Dehdashti et al., 2013).
Antitumor Activity : Various 3-arylisoquinoline derivatives, including those related to 4,7-Dimethoxyquinoline, have been synthesized and evaluated for their antitumor activity against different human cancer cell lines (Cho et al., 1997).
Ligand for Cu-catalyzed N-arylation : 4,7-Dimethoxy-1,10-phenanthroline was found to be an efficient ligand for the copper-catalyzed N-arylation of imidazoles, showing good yields in various transformations (Altman & Buchwald, 2006).
Immunosuppressive Activity : Certain quinoline derivatives, including 5,7-dimethoxyquinolin-4-yl derivatives, showed significant immunosuppressive activity without notable cytotoxicity, suggesting potential therapeutic applications (Liu et al., 2009).
Eigenschaften
IUPAC Name |
4,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-8-3-4-9-10(7-8)12-6-5-11(9)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVANLRRNVTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609576 | |
| Record name | 4,7-Dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxyquinoline | |
CAS RN |
161327-47-5 | |
| Record name | 4,7-Dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)




